

# YS-201: An In-Depth Technical Review of Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | YS-201   |           |  |  |
| Cat. No.:            | B1670723 | Get Quote |  |  |

DISCLAIMER: Initial searches for "YS-201" did not yield a specific biological agent. However, extensive research suggests that the query likely refers to YL201, a promising antibody-drug conjugate in clinical development. This guide will primarily focus on YL201, while also providing information on NEO-201, another clinical-stage antibody-based therapeutic, to address potential nomenclature confusion.

## YL201: A B7-H3-Targeting Antibody-Drug Conjugate

YL201 is an investigational antibody-drug conjugate (ADC) being developed by MediLink Therapeutics for the treatment of various solid tumors.[1][2] It is designed to selectively deliver a potent cytotoxic payload to cancer cells that overexpress the B7 homologue 3 (B7-H3) protein.

### **Core Components and Mechanism of Action**

YL201 is a complex molecule composed of three key components:

- A human anti-B7-H3 monoclonal antibody (Tambotatug): This antibody component provides the specificity of YL201, targeting it to tumor cells that have the B7-H3 protein on their surface.
- A topoisomerase I inhibitor payload: This is the cytotoxic component of the ADC. Once internalized by the cancer cell, this payload inhibits topoisomerase I, an enzyme essential for



DNA replication. This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][4][5]

 A protease-cleavable linker (DL-01): This linker connects the antibody to the cytotoxic payload. It is designed to be stable in the bloodstream, but to be cleaved by proteases present in the tumor microenvironment, releasing the payload in the vicinity of the cancer cells.[6]

The mechanism of action of YL201 is initiated by the binding of the antibody component to B7-H3 on the surface of tumor cells. This is followed by the internalization of the ADC-B7-H3 complex. Inside the cell, the linker is cleaved, releasing the topoisomerase I inhibitor. The released payload then exerts its cytotoxic effect by disrupting DNA replication, leading to the death of the cancer cell.



Click to download full resolution via product page

Fig. 1: Mechanism of Action of YL201.

### The TMALIN® Platform

YL201 is developed using MediLink Therapeutics' proprietary Tumor Microenvironment Activable Linker-payload (TMALIN®) platform.[1][7][8][9][10] This platform is designed to generate homogeneous ADCs with a high drug-to-antibody ratio (DAR), which can improve the therapeutic window. A key feature of the TMALIN® platform is the novel linker technology that



allows for a dual cleavage mechanism, both extracellularly in the tumor microenvironment and intracellularly within lysosomes. This is intended to enhance the targeted delivery and release of the cytotoxic payload, potentially reducing systemic toxicity.[7][8][10]

## **Preclinical Biological Activity**

Preclinical studies have demonstrated the potent anti-tumor activity of YL201.[6][11] In vitro studies have shown that YL201 can induce cell cycle arrest and apoptosis in B7-H3 expressing cancer cells.[6] In vivo studies using cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models have shown that YL201 can cause tumor regression at well-tolerated doses.[6][11] Pharmacokinetic studies in monkeys have indicated that YL201 is highly stable in circulation, and safety evaluations have shown an acceptable safety profile with no significant off-target toxicity.[6]

#### Quantitative Preclinical Data for YL201

| Parameter             | Cell Line/Model                 | Result                                 | Reference |
|-----------------------|---------------------------------|----------------------------------------|-----------|
| In Vitro Cytotoxicity | B7-H3-positive tumor cell lines | Potent cytotoxicity                    | [12]      |
| IC50                  | B7-H3-positive tumor cell lines | sub-nM range (for a similar B7-H3 ADC) | [12]      |
| In Vivo Efficacy      | CDX and PDX mouse models        | Tumor regression                       | [6][11]   |
| Pharmacokinetics      | Monkeys                         | Highly stable in circulation           | [6]       |
| Safety                | Monkeys                         | Acceptable safety profile              | [6]       |

### **Clinical Development and Efficacy**

YL201 is currently being evaluated in Phase 1 and 2 clinical trials for the treatment of various advanced solid tumors, including small cell lung cancer (SCLC), nasopharyngeal carcinoma (NPC), and non-small cell lung cancer (NSCLC).[7][9] Clinical data presented to date have shown promising anti-tumor activity and a manageable safety profile.



### Summary of Clinical Efficacy Data for YL201

| Tumor Type                        | Objective<br>Response Rate<br>(ORR) | Median<br>Progression-Free<br>Survival (mPFS) | Reference  |
|-----------------------------------|-------------------------------------|-----------------------------------------------|------------|
| Extensive-Stage<br>SCLC           | 68.1%                               | 6.2 months                                    | [7][9][13] |
| Nasopharyngeal<br>Carcinoma (NPC) | 47%                                 | -                                             | [14]       |
| All Solid Tumors<br>(Phase 1)     | 44.6%                               | -                                             | [9]        |

### **Experimental Protocols**

In Vitro Cytotoxicity Assay (General Protocol)

- Cell Culture: B7-H3 positive and negative cancer cell lines are cultured in appropriate media and conditions.
- Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of YL201 or a control antibody for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- Data Analysis: The percentage of viable cells is plotted against the drug concentration, and the IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated.

In Vivo Xenograft Model (General Protocol)

- Cell Implantation: Human cancer cells (either from a cell line or a patient tumor) are implanted subcutaneously into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a specified size.



- Treatment: Mice are randomized into treatment and control groups. The treatment group
  receives YL201 intravenously at a specified dose and schedule, while the control group
  receives a vehicle or control antibody.
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Data Analysis: Tumor growth curves are plotted for each group, and the tumor growth inhibition (TGI) is calculated.



Click to download full resolution via product page



Fig. 2: General workflow for in vivo xenograft studies.

# **NEO-201: A CEACAM5/6-Targeting Monoclonal Antibody**

NEO-201 is a humanized IgG1 monoclonal antibody that targets variants of carcinoembryonic antigen-related cell adhesion molecules 5 and 6 (CEACAM5 and CEACAM6).[15] It was developed by Precision Biologics and has shown preclinical anti-tumor activity.

### **Mechanism of Action**

NEO-201 exerts its anti-tumor effects through multiple mechanisms:

- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): NEO-201 can bind to tumor cells expressing CEACAM5/6 and recruit natural killer (NK) cells to kill the tumor cells.[15][16][17]
- Complement-Dependent Cytotoxicity (CDC): The binding of NEO-201 to tumor cells can also activate the complement system, leading to the formation of a membrane attack complex and lysis of the tumor cells.[15][17]
- Blockade of CEACAM5-CEACAM1 Interaction: NEO-201 can block the interaction between CEACAM5 on tumor cells and CEACAM1 on NK cells. This interaction is an inhibitory signal for NK cells, so blocking it can enhance NK cell-mediated killing of tumor cells.[18]





Click to download full resolution via product page

Fig. 3: Multi-faceted mechanism of action of NEO-201.

# **Preclinical Biological Activity**

Preclinical studies have demonstrated that NEO-201 has anti-tumor activity in various cancer models.

Quantitative Preclinical Data for NEO-201



| Parameter        | Cell Line/Model             | Result                               | Reference |
|------------------|-----------------------------|--------------------------------------|-----------|
| In Vitro ADCC    | AsPC-1, CFPAC-1             | Increased cell lysis<br>with NEO-201 | [19]      |
| In Vitro CDC     | ASPC-1                      | Dose-dependent cell lysis            | [18]      |
| In Vivo Efficacy | Pancreatic xenograft tumors | Attenuated tumor growth              | [15][17]  |
| Biodistribution  | Xenograft-bearing mice      | Preferential accumulation in tumor   | [15]      |

### **Experimental Protocols**

ADCC Assay (General Protocol using LDH release)

- Cell Preparation: Target tumor cells (e.g., AsPC-1, CFPAC-1) and effector cells (human PBMCs) are prepared.
- Incubation: Target cells, effector cells, and NEO-201 are incubated together for a specific period (e.g., 4 hours).
- LDH Measurement: The release of lactate dehydrogenase (LDH) from lysed target cells into the supernatant is measured using a colorimetric assay.
- Data Analysis: The percentage of specific cell lysis is calculated based on the LDH release in the presence of NEO-201 compared to controls.[19]

CDC Assay (General Protocol)

- Cell Plating: Target cells are plated in a 96-well plate.
- Treatment: Cells are treated with different concentrations of NEO-201 and a source of complement (e.g., rabbit complement).
- Incubation: The plate is incubated for a specified time.



- Viability Assessment: Cell viability is measured using a reagent like CellTiter-Glo®.
- Data Analysis: The percentage of cell lysis is calculated relative to control wells.[18]

### Conclusion

While the initial query for "YS-201" was ambiguous, the available scientific literature strongly points to YL201 as the intended subject of interest. YL201 is a promising B7-H3-targeting ADC with a novel linker-payload technology that has demonstrated significant anti-tumor activity in both preclinical and clinical settings. Its targeted delivery of a topoisomerase I inhibitor represents a potent and selective approach to cancer therapy. NEO-201, a distinct therapeutic antibody targeting CEACAM5/6, also shows preclinical promise through its multifaceted immune-mediated mechanisms of action. Continued clinical development of both YL201 and NEO-201 will be crucial in determining their ultimate roles in the treatment of solid tumors.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. MediLink Unveils Global Trial and Supply Deal for YL201 Combo Therapy [synapse.patsnap.com]
- 2. adcreview.com [adcreview.com]
- 3. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential of Topoisomerase Inhibitor-Based Antibody—Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]



- 7. MediLink presents YL201 (B7H3 ADC) at ESMO 2024, with over 6-months PFS in SCLC, and showing pan-tumor benefits [prnewswire.com]
- 8. Medilink Therapeutics [medilinkthera.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Medilink Therapeutics [medilinkthera.com]
- 11. YL201 for Solid Tumors · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. macrogenics.com [macrogenics.com]
- 13. researchgate.net [researchgate.net]
- 14. ESMO 2024 MediLink impresses in small-cell lung cancer | ApexOnco Clinical Trials news and analysis [oncologypipeline.com]
- 15. Preclinical Characterization of a Novel Monoclonal Antibody NEO-201 for the Treatment of Human Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. precision-biologics.com [precision-biologics.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [YS-201: An In-Depth Technical Review of Biological Activity and Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670723#ys-201-biological-activity-and-targets]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com